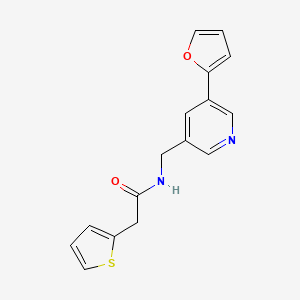

6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one” belongs to the class of organic compounds known as tetrahydroquinolines . These are compounds containing a quinoline moiety, which is a bicyclic compound made up of a benzene ring fused to a pyridine ring, and four hydrogen atoms .

Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms within the molecule and the presence of functional groups.Chemical Reactions Analysis

The chemical reactions involving similar compounds can vary widely depending on the specific functional groups present in the molecule. For example, the methoxy group might undergo demethylation, while the quinoline moiety might participate in electrophilic substitution reactions .科学的研究の応用

Tautomerism Studies

The compound 6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one has been studied for its tautomeric properties. Chapman (1966) explored its tautomerism, finding it to exist as a tautomeric mixture of unsaturated and saturated esters in solution, while in the solid state, it adopts the isomeric structure of 3-ethoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline (Chapman, 1966).

Tubulin Polymerization Inhibition

Wang et al. (2014) modified the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety in certain compounds, leading to the discovery of new tubulin polymerization inhibitors. These compounds showed significant in vitro cytotoxic activity and were effective against tubulin assembly and colchicine binding, indicating a potential application in cancer therapy (Wang et al., 2014).

Antimicrobial Activity

Jarag et al. (2012) synthesized styryl colorants derived from a similar compound, 7-methoxy-1,4-diphenethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde, exhibiting good antimicrobial activity against various organisms like Candida albicans and Escherichia coli. This suggests potential applications of derivatives of 6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one in antimicrobial treatments (Jarag et al., 2012).

Enantioselective Hydrogenation

Bianchini et al. (1998) reported on the enantioselective hydrogenation of 2-methylquinoxaline to produce its tetrahydroquinoxaline counterpart. This process involved a catalytic reaction, suggesting the use of 6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one in catalytic chemistry and potential pharmaceutical applications (Bianchini et al., 1998).

Antioxidant Activity

Nishiyama et al. (2002) evaluated the antioxidant activities of compounds including 1,2,3,4-tetrahydroquinolines, finding that derivatives like 6-methoxy-1,2,3,4-tetrahydroquinolines were potent antioxidants. This highlights the potential use of 6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one in developing antioxidant agents (Nishiyama et al., 2002).

特性

IUPAC Name |

6-methoxy-3-methyl-3,4-dihydro-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-6-10(13)12-8-4-3-7(14-2)5-9(8)11-6/h3-6,11H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPJNBCYPADVAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(N1)C=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2469645.png)

![1-Tert-butoxycarbonyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2469646.png)

![2-chloro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2469647.png)

![N-(3-chloro-4-methylphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2469649.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2469650.png)

![(1R,5S)-8-(cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2469659.png)

![N-(2,5-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2469665.png)